N-(4-Cyanooxan-4-yl)-5-methyl-1-quinolin-5-yltriazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanooxan-4-yl)-5-methyl-1-quinolin-5-yltriazole-4-carboxamide, also known as CMQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(4-Cyanooxan-4-yl)-5-methyl-1-quinolin-5-yltriazole-4-carboxamide involves its ability to bind to specific proteins or enzymes in cells, leading to various biochemical and physiological effects. For example, N-(4-Cyanooxan-4-yl)-5-methyl-1-quinolin-5-yltriazole-4-carboxamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, leading to cell death. Additionally, N-(4-Cyanooxan-4-yl)-5-methyl-1-quinolin-5-yltriazole-4-carboxamide has been found to modulate the activity of certain ion channels in neurons, leading to changes in neuronal signaling.
Biochemical and Physiological Effects:
N-(4-Cyanooxan-4-yl)-5-methyl-1-quinolin-5-yltriazole-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific target protein or enzyme that it binds to. For example, N-(4-Cyanooxan-4-yl)-5-methyl-1-quinolin-5-yltriazole-4-carboxamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death, making N-(4-Cyanooxan-4-yl)-5-methyl-1-quinolin-5-yltriazole-4-carboxamide a potential anti-cancer drug candidate. Additionally, N-(4-Cyanooxan-4-yl)-5-methyl-1-quinolin-5-yltriazole-4-carboxamide has been shown to modulate the activity of certain ion channels in neurons, leading to changes in neuronal signaling and potential applications in neuropharmacology.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-Cyanooxan-4-yl)-5-methyl-1-quinolin-5-yltriazole-4-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, N-(4-Cyanooxan-4-yl)-5-methyl-1-quinolin-5-yltriazole-4-carboxamide has been shown to have a high binding affinity to certain proteins and enzymes, making it a useful tool for studying protein-ligand interactions. However, one limitation of using N-(4-Cyanooxan-4-yl)-5-methyl-1-quinolin-5-yltriazole-4-carboxamide is its potential toxicity, which can limit its use in certain experiments or applications.
Zukünftige Richtungen
There are several future directions for the study of N-(4-Cyanooxan-4-yl)-5-methyl-1-quinolin-5-yltriazole-4-carboxamide, including the development of new drug candidates based on its structure and mechanism of action. Additionally, N-(4-Cyanooxan-4-yl)-5-methyl-1-quinolin-5-yltriazole-4-carboxamide could be used as a tool to study the role of specific proteins or enzymes in various biological processes. Furthermore, the synthesis of new materials based on the structure of N-(4-Cyanooxan-4-yl)-5-methyl-1-quinolin-5-yltriazole-4-carboxamide could lead to the development of new materials with unique properties. Overall, the study of N-(4-Cyanooxan-4-yl)-5-methyl-1-quinolin-5-yltriazole-4-carboxamide has the potential to contribute to various fields of science and lead to the development of new technologies and therapies.
Synthesemethoden
The synthesis of N-(4-Cyanooxan-4-yl)-5-methyl-1-quinolin-5-yltriazole-4-carboxamide involves the reaction of 4-cyanooxan-4-ylamine with 5-methyl-1-quinolin-5-yltriazole-4-carboxylic acid in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(4-Cyanooxan-4-yl)-5-methyl-1-quinolin-5-yltriazole-4-carboxamide has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(4-Cyanooxan-4-yl)-5-methyl-1-quinolin-5-yltriazole-4-carboxamide has been investigated as a potential drug candidate for the treatment of cancer, tuberculosis, and other diseases. In biochemistry, N-(4-Cyanooxan-4-yl)-5-methyl-1-quinolin-5-yltriazole-4-carboxamide has been used as a probe to study protein-ligand interactions and to develop new drugs. In materials science, N-(4-Cyanooxan-4-yl)-5-methyl-1-quinolin-5-yltriazole-4-carboxamide has been explored as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
N-(4-cyanooxan-4-yl)-5-methyl-1-quinolin-5-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-13-17(18(26)22-19(12-20)7-10-27-11-8-19)23-24-25(13)16-6-2-5-15-14(16)4-3-9-21-15/h2-6,9H,7-8,10-11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANVYTBZMPMGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2C=CC=N3)C(=O)NC4(CCOCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.